2-Amino-5-methylpyridine-d6
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Overview
Description
2-Amino-5-methylpyridine-d6 is a deuterated form of 2-Amino-5-methylpyridine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl and amino groups. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylpyridine-d6 typically involves the deuteration of 2-Amino-5-methylpyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O). The reaction is usually carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-5-methylpyridine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Amino-5-methylpyridine-d6 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool for studying reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-6-methylpyridine
Uniqueness
2-Amino-5-methylpyridine-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can influence reaction kinetics and stability, making the compound particularly useful in studies requiring precise control over reaction conditions and pathways .
Properties
CAS No. |
916979-10-7 |
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Molecular Formula |
C6H8N2 |
Molecular Weight |
114.18 g/mol |
IUPAC Name |
3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D |
InChI Key |
CMBSSVKZOPZBKW-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])N)[2H] |
Canonical SMILES |
CC1=CN=C(C=C1)N |
Origin of Product |
United States |
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